rac-(1S,5S)-2-oxabicyclo[3.2.0]heptan-7-one
Overview
Description
rac-(1S,5S)-2-oxabicyclo[3.2.0]heptan-7-one: is a bicyclic compound that features an oxirane ring fused to a cyclopentanone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1S,5S)-2-oxabicyclo[3.2.0]heptan-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a cyclopentadiene derivative, which undergoes a Diels-Alder reaction followed by epoxidation to form the oxirane ring. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: rac-(1S,5S)-2-oxabicyclo[3.2.0]heptan-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce diols.
Scientific Research Applications
rac-(1S,5S)-2-oxabicyclo[3.2.0]heptan-7-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific enzymes.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which rac-(1S,5S)-2-oxabicyclo[3.2.0]heptan-7-one exerts its effects depends on the specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on biological molecules, leading to the formation of covalent bonds and subsequent biological effects.
Comparison with Similar Compounds
- rac-(1R,5S)-6-azabicyclo[3.2.0]heptan-7-one
- (1R,5S)-3-oxabicyclo[3.2.0]heptane-2,4-dione
- (1S,5S)-bicyclo[3.2.0]heptan-2-one
Uniqueness: rac-(1S,5S)-2-oxabicyclo[3.2.0]heptan-7-one is unique due to the presence of the oxirane ring fused to a cyclopentanone, which imparts distinct reactivity and potential applications compared to other similar bicyclic compounds. Its ability to undergo various chemical transformations and its potential in drug development highlight its significance in scientific research.
Properties
IUPAC Name |
(1S,5S)-2-oxabicyclo[3.2.0]heptan-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-5-3-4-1-2-8-6(4)5/h4,6H,1-3H2/t4-,6-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRBHKQNGYBGBD-NJGYIYPDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1CC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]2[C@@H]1CC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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